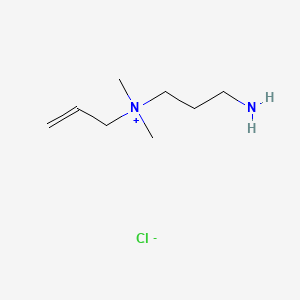

Allyl(3-aminopropyl)dimethylammonium chloride

Description

Properties

CAS No. |

63870-26-8 |

|---|---|

Molecular Formula |

C8H19ClN2 |

Molecular Weight |

178.70 g/mol |

IUPAC Name |

3-aminopropyl-dimethyl-prop-2-enylazanium;chloride |

InChI |

InChI=1S/C8H19N2.ClH/c1-4-7-10(2,3)8-5-6-9;/h4H,1,5-9H2,2-3H3;1H/q+1;/p-1 |

InChI Key |

VIRJQDGMPFQQHS-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CCCN)CC=C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl(3-aminopropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-aminopropylamine in the presence of a suitable base, such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the preparation method involves the stagewise and alternating addition of allyl chloride and sodium hydroxide solution dropwise. This method prevents the formation of byproducts and increases the utilization rate of allyl chloride . The reaction is conducted in a pressure-resistant closed reaction vessel to ensure complete participation of dimethylamine and to prevent leakage .

Chemical Reactions Analysis

Types of Reactions: Allyl(3-aminopropyl)dimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the allyl group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as halides and hydroxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

Chemical Synthesis

1.1 Pharmaceutical Intermediates

Allyl(3-aminopropyl)dimethylammonium chloride serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for various chemical transformations, making it suitable for producing active pharmaceutical ingredients (APIs). For instance, it can be utilized to synthesize compounds that exhibit antifungal properties, enhancing the development of new therapeutic agents .

1.2 Agrochemical Production

The compound is also used in the agrochemical industry as an intermediate for producing herbicides and pesticides. Its ability to modify biological activity makes it valuable in developing more effective agricultural chemicals .

Material Science

2.1 Polymer Synthesis

this compound can be polymerized to create polyallylamine derivatives. These polymers are useful in various applications, including:

- Coatings : Providing protective layers with enhanced adhesion properties.

- Dyes : Acting as a precursor for synthesizing macromolecular dyes that have applications in textiles and other industries.

- Composite Materials : It can be incorporated into silica gel matrices to enhance mechanical properties and thermal stability .

Biochemical Applications

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness as a disinfectant and preservative in pharmaceutical formulations .

3.2 Gene Delivery Systems

Due to its cationic nature, this compound can facilitate the delivery of nucleic acids into cells. Studies have demonstrated its potential as a vector for gene therapy applications, where it aids in the transfection of plasmid DNA into target cells .

Case Study 1: Synthesis of Antifungal Agents

A study explored the synthesis of novel antifungal agents using this compound as a key intermediate. The resulting compounds demonstrated enhanced antifungal activity against Candida species compared to traditional agents.

Case Study 2: Development of Biodegradable Polymers

Researchers investigated the use of this compound in creating biodegradable polymers. The study highlighted the material's potential for environmental applications, particularly in reducing plastic waste.

Data Tables

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of antifungal agents | Enhanced efficacy against fungal infections |

| Agrochemicals | Production of herbicides | Improved crop protection |

| Material Science | Polymerization for coatings | Increased durability and adhesion |

| Biochemical Applications | Gene delivery systems | Effective transfection rates |

Mechanism of Action

The mechanism of action of allyl(3-aminopropyl)dimethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it can interact with various molecular targets and pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Quaternary Ammonium Compounds (QACs)

Key Findings :

- This compound’s aminopropyl group may enhance its solubility in aqueous systems compared to non-polar QACs like benzalkonium chloride .

Allyl-Containing Compounds

Key Findings :

- Allyl chloride is a critical precursor for synthesizing allyl-based QACs, including the target compound .

- Allyltrimethylammonium chloride lacks the aminopropyl group, limiting its utility in applications requiring secondary amine reactivity .

Performance in Industrial and Biomedical Contexts

Antimicrobial Activity

Biological Activity

Allyl(3-aminopropyl)dimethylammonium chloride (CAS No. 63870-26-8) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in biomedical applications. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and its interaction with biological systems.

- Molecular Formula : CHClN

- Molecular Weight : 178.70 g/mol

- Structure : The compound features a dimethylammonium group, which is significant for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its quaternary ammonium structure. These activities include:

- Antimicrobial Properties : Quaternary ammonium compounds (QACs), including this compound, are known for their effectiveness against a range of microorganisms.

- Cytotoxicity : Studies have shown that certain QACs can induce cytotoxic effects in cancer cell lines.

- Interaction with Biological Systems : The compound may interact with cellular membranes and proteins, influencing various biological pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study on related quaternary ammonium compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compounds

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Benzalkonium chloride | Escherichia coli | 16 µg/mL |

| Cetyltrimethylammonium bromide | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, cytotoxicity assays have demonstrated that this compound can inhibit cell proliferation in human cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

A notable study assessed the impact of this compound on the viability of human breast cancer cells (MCF-7). The results indicated:

- IC value: 25 µM after 48 hours of exposure.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V binding.

Interaction with Biological Systems

The interaction of this compound with biological systems is complex and involves various pathways:

- Membrane Disruption : The cationic nature allows the compound to insert into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways has been suggested but requires further investigation.

Toxicological Considerations

While this compound shows promising biological activity, its safety profile is crucial for biomedical applications. Toxicological studies are necessary to assess:

- Environmental Impact : As with other QACs, there is concern regarding their persistence and toxicity in aquatic environments.

- Biocompatibility : Further studies are needed to evaluate the long-term effects on human health and the environment.

Q & A

Q. What are the primary synthetic pathways for producing allyl(3-aminopropyl)dimethylammonium chloride, and how can reaction conditions influence product purity?

this compound is synthesized via quaternization of tertiary amines with allyl chloride derivatives. A critical method involves reacting epichlorohydrin with trimethylammonium salts under anhydrous conditions to minimize byproducts like 1,3-dichloropropanol-2 . Key parameters include temperature control (20–30°C), solvent selection (e.g., methanol or ethanol), and stoichiometric ratios to avoid crosslinking or polymer formation. Purity is verified via HPLC or NMR, with yields >85% achievable under optimized conditions .

Q. How does the reactivity of this compound compare to other quaternary ammonium compounds (QACs) in polymerization reactions?

The allyl group enables radical-initiated polymerization, distinguishing it from non-allylated QACs like benzalkonium chloride. For example, copolymerization with acrylamide requires redox initiators (e.g., ammonium persulfate) at 60–80°C, forming cationic polyelectrolytes used in flocculation. Kinetic studies show a propagation rate constant (~0.5 L/mol·s) lower than vinyl monomers due to steric hindrance . Side reactions, such as chain transfer to the allyl group, are mitigated by maintaining monomer concentrations below 10% .

Q. What analytical methods are recommended for characterizing this compound and its degradation products?

- NMR Spectroscopy: ¹H and ¹³C NMR identify structural integrity, with characteristic shifts at δ 3.2–3.5 ppm (N⁺-CH₃) and δ 5.2–5.8 ppm (allyl protons) .

- Mass Spectrometry: ESI-MS in positive ion mode detects [M-Cl]⁺ ions (m/z ~217) and hydrolyzed products like 3-aminopropyl-dimethylamine .

- Ion Chromatography: Quantifies residual chloride ions (<0.1% w/w) to confirm quaternization efficiency .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological membranes?

Molecular dynamics simulations using CHARMM or GROMACS force fields reveal that the compound’s amphiphilic structure embeds into lipid bilayers, with the allyl group enhancing membrane fluidity. Binding energy calculations (~-40 kJ/mol) suggest stronger interactions than non-allylated QACs, correlating with observed cytotoxicity in in vitro assays . Researchers should validate predictions using fluorescence anisotropy or patch-clamp electrophysiology .

Q. What mechanistic insights explain the compound’s role in cationic flocculant performance under varying pH conditions?

At pH < 4, protonation of the tertiary amine reduces charge density, decreasing flocculation efficiency. Above pH 8, hydroxide ions compete with the QAC for binding to negatively charged colloids. Optimal performance occurs at pH 6–7, where ζ-potential measurements show a charge neutralization threshold of 0.5 mg/L for kaolin suspensions . Comparative studies with diallyldimethylammonium chloride reveal lower turbidity removal (85% vs. 92%) due to reduced steric stabilization .

Q. How do structural modifications (e.g., varying alkyl chain length) impact the compound’s antimicrobial efficacy and environmental persistence?

- Antimicrobial Activity: The allyl group enhances lipid bilayer disruption, achieving MIC values of 50 ppm against E. coli (vs. 100 ppm for non-allylated analogs). Chain elongation (C12 vs. C3) increases hydrophobicity, improving biofilm penetration but raising ecotoxicity .

- Degradation Pathways: Hydrolysis at the ester linkage (t₁/₂ = 15 days at pH 7) generates non-toxic 3-aminopropanol. Photolysis under UV light accelerates degradation (t₁/₂ = 4 hours) .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles: How should researchers reconcile in vitro vs. in vivo data?

In vitro assays (e.g., MTT on HepG2 cells) report LC₅₀ values of 200 µM, while in vivo rodent studies show hepatotoxicity at lower doses (50 mg/kg). This divergence arises from metabolic differences: hepatic CYP450 enzymes convert the compound to reactive epoxides in vivo, absent in cell cultures . Researchers should combine Ames tests (for mutagenicity) and transcriptomic profiling to resolve mechanistic gaps .

Q. Why do some studies report high polymer dispersity (Đ > 2.5) during copolymerization, and how can this be controlled?

High Đ results from premature termination due to the allyl group’s chain-transfer activity. Strategies include:

- Using chain-transfer agents (e.g., mercaptoethanol) at 0.1–0.5 mol% to limit molecular weight.

- Adjusting initiator concentration (0.1–0.3 wt%) to balance initiation and propagation rates .

Methodological Recommendations

Designing experiments to assess the compound’s stability in aqueous solutions:

- Accelerated Aging: Store solutions at 40°C/75% RH for 4 weeks, monitoring chloride ion release via ion chromatography.

- pH-Dependent Stability: Use phosphate buffers (pH 3–10) to identify hydrolysis thresholds (e.g., rapid degradation above pH 9) .

Optimizing reaction yields in quaternization syntheses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.